

Frovatriptan Succinate: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Frovatriptan Succinate*

Cat. No.: *B023582*

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Introduction

Frovatriptan succinate is a potent and selective serotonin 5-HT_{1B/1D} receptor agonist belonging to the triptan class of drugs.[1][2] It is indicated for the acute treatment of migraine with or without aura.[3][4] Its therapeutic effect is attributed to the agonistic activity at the 5-HT_{1B/1D} receptors on intracranial blood vessels and sensory nerves of the trigeminal system, leading to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[5] This technical guide provides an in-depth overview of the molecular structure and chemical properties of **frovatriptan succinate**, along with relevant experimental methodologies and a visualization of its signaling pathway.

Molecular Structure

Frovatriptan succinate is the succinate salt of frovatriptan.[6] The chemical name is butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate.[6][7]

Caption: Molecular structure of **Frovatriptan Succinate**.

Chemical Properties

A summary of the key chemical and physical properties of **frovatriptan succinate** is provided in the table below.

Property	Value	Reference(s)
IUPAC Name	butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate	[6][7]
CAS Number	158930-17-7 (monohydrate)	[2][4]
158930-09-7 (anhydrous)	[8][9]	
Molecular Formula	C ₁₈ H ₂₅ N ₃ O ₆ (monohydrate)	[6][7]
C ₁₈ H ₂₃ N ₃ O ₅ (anhydrous)	[8][9]	
Molecular Weight	379.41 g/mol (monohydrate)	[2][4][10]
361.4 g/mol (anhydrous)	[8][9]	
Appearance	White to off-white powder	[1]
Melting Point	175-182 °C	[11]
148-155 °C	[11]	
150±153°C	[12]	
Boiling Point	515.2°C at 760 mmHg	[3]
pKa	9.93	[3][4]
Solubility	Water: Soluble	[1]
Water: >100 mg/mL at pH 3 or above	[3]	
Water: 72 mg/mL	[8][13]	
PBS (pH 7.2): ~5 mg/mL	[7]	
DMSO: ~10 mg/mL, 72 mg/mL	[7][8][13]	
Dimethyl formamide: ~3 mg/mL	[7]	
Ethanol: Insoluble	[8][13]	

SMILES

```
CN[C@@H]1CCC2=C(C1)C3
=C(N2)C=CC(=C3)C(=O)N.C( [6][7]
CC(=O)O)C(=O)O.O
```

Experimental Protocols

Synthesis of Frovatriptan Succinate

The synthesis of frovatriptan has been described on a multi-kilogram scale.^[11] A common method involves the Fischer indolization of 4-cyanophenylhydrazine with a protected 4-aminocyclohexanone derivative to form the core carbazole structure.^[11] An improved process for the preparation of frovatriptan and its succinate salt has also been developed to enhance yield and purity for large-scale commercial production.^[14]

A general synthetic approach involves the following key steps:^{[11][15]}

- **Formation of the Carbazole Ring:** Fischer indole synthesis is employed by reacting 4-cyanophenylhydrazine hydrochloride with a suitable ketone precursor.
- **Resolution of Enantiomers:** The racemic mixture of the frovatriptan precursor is resolved to isolate the desired (R)-enantiomer, often through the formation of diastereomeric salts with a chiral acid like L-pyroglutamic acid, followed by crystallization.
- **Conversion to Carboxamide:** The cyano group is hydrolyzed to the corresponding carboxamide.
- **Formation of the Succinate Salt:** The frovatriptan free base is then reacted with succinic acid in a suitable solvent system (e.g., methanol and water) to yield **frovatriptan succinate**, which is subsequently isolated by crystallization.^[14]

Receptor Binding Affinity Determination

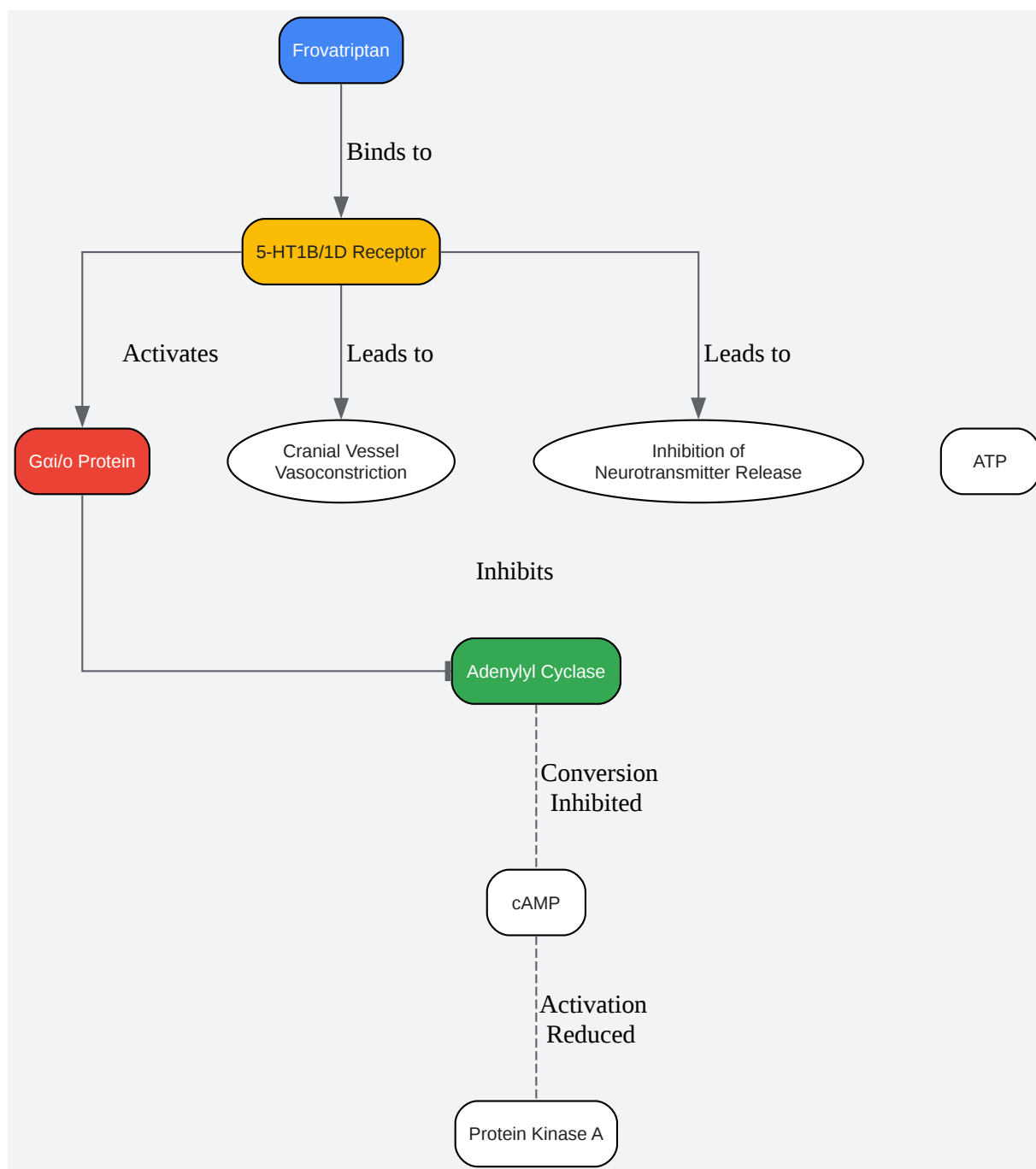
The binding affinity of frovatriptan for 5-HT receptors is determined using radioligand binding assays.^[16] This technique quantifies the interaction between a radiolabeled ligand and a receptor.

A representative protocol for a competition binding assay to determine the inhibitory constant (K_i) of frovatriptan for the 5-HT_{1B} receptor is outlined below:

- **Membrane Preparation:** Membranes from cells expressing the human 5-HT_{1B} receptor or from brain tissue known to be rich in these receptors (e.g., substantia nigra) are prepared by homogenization and centrifugation.
- **Assay Buffer:** A suitable buffer, such as 50 mM Tris-HCl with additives, is used to maintain pH and ionic strength.
- **Radioligand:** A radiolabeled ligand with high affinity and selectivity for the 5-HT_{1B} receptor (e.g., [³H]-GR125743) is used at a concentration at or below its dissociation constant (K_d).
- **Competition Assay:** A fixed concentration of the radioligand and receptor membranes are incubated with increasing concentrations of unlabeled frovatriptan.
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.
- **Quantification:** The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC_{50} value (the concentration of frovatriptan that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation.

Signaling Pathway

Frovatriptan exerts its therapeutic effect by acting as a selective agonist at 5-HT_{1B} and 5-HT_{1D} receptors.^{[1][17]} These receptors are G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via inhibitory G proteins ($G_{i/o}$).^{[18][19]}



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Caption: Frovatriptan Signaling Pathway.

Activation of 5-HT_{1B/1D} receptors by frovatriptan leads to the dissociation of the G α i subunit from the G $\beta\gamma$ dimer. The activated G α i subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).^{[19][20]} The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). The downstream effects of this signaling cascade include vasoconstriction of dilated intracranial arteries and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, which are key mechanisms in the alleviation of migraine headache.^{[5][20]}

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